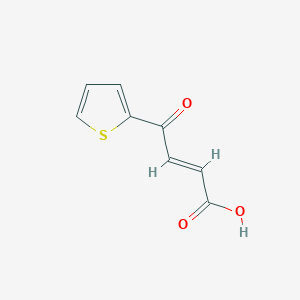

trans-3-(2-Thenoyl)acrylic Acid

Description

Significance of the Thiophene (B33073) Ring System in Medicinal and Materials Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in both medicinal and materials chemistry. nih.gov Its structural and electronic properties often lead to favorable interactions with biological targets and desirable characteristics in organic materials.

In medicinal chemistry , the thiophene ring is considered a bioisostere of the benzene (B151609) ring. This means it can often replace a benzene ring in a biologically active compound without a significant loss of activity. wikipedia.org This substitution can sometimes enhance potency, alter metabolic pathways, or improve the pharmacokinetic profile of a drug candidate. Thiophene derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. rsc.orgresearchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding. nih.gov

In materials chemistry , thiophene-based polymers, known as polythiophenes, are extensively studied for their applications in electronics and photonics. illinois.edu These materials can become electrically conductive upon oxidation and are used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.gov The sulfur atom's lone pair of electrons contributes to the delocalized π-electron system, which is essential for the electronic properties of these materials. nih.gov

The Acrylic Acid Scaffold: A Foundational Unit in Organic Synthesis and Biological Systems

Acrylic acid, or propenoic acid, is the simplest unsaturated carboxylic acid. nih.gov Its structure, featuring a vinyl group directly attached to a carboxylic acid terminus, makes it a highly versatile building block in organic synthesis and a component found in various biological contexts. youtube.com

In organic synthesis , the acrylic acid scaffold is a key component in the production of a vast array of polymers, known as acrylates. youtube.com These polymers are used in the manufacturing of plastics, coatings, adhesives, and textiles. youtube.com The double bond and the carboxylic acid group provide two reactive centers for a multitude of chemical transformations, including addition reactions, esterification, and polymerization. youtube.com

In biological systems , acrylic acid and its derivatives are involved in various metabolic pathways. While acrylic acid itself can be toxic at high concentrations, it is a metabolite in some organisms. nih.gov Furthermore, the acrylate (B77674) moiety is a structural feature in some naturally occurring and synthetic biologically active molecules. For instance, polymers based on acrylic acid, such as poly(acrylic acid), are utilized in drug delivery systems and hydrogels for biomedical applications due to their biocompatibility and ability to form cross-linked networks. nih.govnih.gov

Historical Context and Evolution of Research on β-Aroylacrylic Acids

β-Aroylacrylic acids are a class of organic compounds characterized by a β-aroyl group attached to an acrylic acid backbone. Research into these compounds dates back to at least the mid-20th century, with early studies focusing on their synthesis and chemical reactivity. acs.org

The synthesis of β-aroylacrylic acids is often achieved through methods like the Knoevenagel condensation, reacting an aromatic aldehyde with malonic acid. researchgate.net Initial research explored their chemical transformations and potential as intermediates in the synthesis of other organic molecules.

Over time, the focus of research on β-aroylacrylic acids has expanded to include their potential biological activities. The presence of the α,β-unsaturated ketone system, a known pharmacophore, has prompted investigations into their antimicrobial and other therapeutic properties. chemicalbook.com The ability to modify both the aromatic ring and the acrylic acid portion of the molecule allows for the creation of large libraries of compounds for screening and structure-activity relationship (SAR) studies.

Overview of Key Research Domains for trans-3-(2-Thenoyl)acrylic Acid

This compound is a specific β-aroylacrylic acid where the aroyl group is a 2-thenoyl group (derived from thiophene-2-carboxylic acid). Research on this compound is primarily concentrated in two main areas:

Synthesis and Chemical Applications: A significant portion of the research focuses on the use of this compound as a reagent in organic synthesis. It is particularly noted for its use in the preparation of thiophene-containing Pechmann dyes. chemicalbook.com Its reactive nature allows it to be a precursor for a variety of heterocyclic compounds and other complex organic structures.

Biological and Medicinal Chemistry: Given the established biological significance of both the thiophene ring and the α,β-unsaturated ketone motif, this compound has been investigated for its potential biological activities. chemicalbook.com Studies have explored its antibacterial properties and its potential as a scaffold for the development of new therapeutic agents. The combination of the thiophene ring and the acrylic acid moiety in a single molecule makes it an attractive target for medicinal chemists exploring new chemical entities with potential pharmacological value.

Chemical Properties of this compound *

| Property | Value |

| CAS Number | 71150-02-2 calpaclab.comclearsynth.compharmaffiliates.com |

| Molecular Formula | C8H6O3S calpaclab.com |

| Molecular Weight | 182.2 g/mol calpaclab.com |

| Melting Point | 152-153.5 °C chemicalbook.com |

| Boiling Point (Predicted) | 350.0±38.0 °C chemicalbook.com |

| Density (Predicted) | 1.383±0.06 g/cm3 chemicalbook.com |

| pKa (Predicted) | 3.16±0.10 chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-oxo-4-thiophen-2-ylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3S/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-5H,(H,10,11)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZYPJRMSXWPEO-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of Trans 3 2 Thenoyl Acrylic Acid

Cyclization Reactions: Formation of Butenolides and Furanones

The inherent structure of trans-3-(2-thenoyl)acrylic acid, a γ-keto acid, makes it a prime candidate for cyclization reactions to form five-membered lactone rings, specifically butenolides and furanones. These reactions often proceed through the intramolecular addition of the carboxyl group to the ketone, or through condensation with other reagents.

The condensation of β-aroylacrylic acids, such as this compound, with phenolic compounds in the presence of a condensing agent like concentrated sulfuric acid, leads to the formation of γ,γ-disubstituted-Δα,β-butenolides. science.gov In this reaction, the phenol (B47542) molecule acts as a nucleophile, attacking the ketone's carbonyl carbon, followed by cyclization involving the carboxylic acid group. The thenoyl group and the phenolic group become attached to the γ-carbon of the butenolide ring. While specific examples with this compound are not extensively documented in readily available literature, the reaction is general for β-aroylacrylic acids. science.gov

Table 1: Synthesis of Butenolides from β-Aroylacrylic Acids and Phenols (Analogous Reactions)

| β-Aroylacrylic Acid | Phenolic Compound | Condensing Agent | Product | Reference |

|---|---|---|---|---|

| β-Benzoylacrylic acid | Phenol | Conc. H₂SO₄ | 4-phenyl-4-(4-hydroxyphenyl)but-2-enolide | science.gov |

| β-Benzoylacrylic acid | Resorcinol | Conc. H₂SO₄ | 4-phenyl-4-(2,4-dihydroxyphenyl)but-2-enolide | science.gov |

γ-Keto acids, including this compound, can exist in equilibrium with their cyclic hemiacetal (or lactol) form. science.govgoogleapis.com This phenomenon is known as ring-chain tautomerism. The presence of the α,β-ethylenic double bond in this compound can influence this equilibrium. science.gov The reactivity of the γ-keto acid is often governed by this tautomerism, with many reactions proceeding through the cyclic lactol intermediate. science.gov

The keto-enol tautomerism of the resulting butenolide products, particularly those with a hydroxyl group at the 3-position (3-hydroxy-2(5H)-furanones), is also a significant area of study. documentsdelivered.com Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR), are crucial in investigating the equilibrium between the keto and enol forms in various solvents and conditions. nih.govgoogle.com The stability of these tautomers is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. nih.govgoogle.com For instance, in some 1,3-dicarbonyl compounds, the keto form is the most stable tautomer, while for others, the enol form is thermodynamically favored. osti.gov

Modification of the Acrylic Acid Moiety

The acrylic acid portion of this compound offers a rich platform for derivatization through reactions targeting the carboxylic acid group and the carbon-carbon double bond.

Esterification: The carboxylic acid group of this compound can be readily converted to its corresponding esters through various esterification methods. Fischer esterification, involving the reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), is a common approach. google.comresearchgate.net The reaction kinetics of the esterification of acrylic acid with alcohols like methanol (B129727) have been studied, and the reaction is typically first-order with respect to the alcohol and second-order with respect to the acrylic acid. researchgate.net Transesterification of acrylic esters with different alcohols, often catalyzed by metal salts or alcoholates, is another viable method. osti.govgoogle.com

Table 2: Representative Esterification of Acrylic Acids (Analogous Reactions)

| Acrylic Acid Derivative | Alcohol | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| Acrylic Acid | Methanol | H₂SO₄ | Methyl acrylate (B77674) | researchgate.net |

| Acrylic Acid | Ethanol | H₂SO₄ | Ethyl acrylate | rsc.org |

| Benzoic Acid | Benzyl Alcohol | TPPO/(COCl)₂/Et₃N | Benzyl benzoate | nih.gov |

Amidation: The synthesis of amides from this compound can be achieved by reacting it with primary or secondary amines. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride, followed by reaction with the amine. researchgate.net Direct amidation can also be accomplished using coupling reagents that facilitate the formation of the amide bond. nsf.govrsc.org The reaction of β-aroylacrylic acids with amines can sometimes lead to Michael addition as a competing reaction. researchgate.net

Table 3: Representative Amidation of Carboxylic Acids (Analogous Reactions)

| Carboxylic Acid | Amine | Coupling Reagent/Method | Product | Reference |

|---|---|---|---|---|

| Acrylic Acid | Anilines | Thionyl chloride in DMAC | Acrylanilides | researchgate.net |

| β-Aroylacrylic acid | Primary amines | - | β-Amino-β-aroylpropanoic acid derivatives or pyridazinones | researchgate.net |

| Various esters | Sodium amidoboranes | None | Primary and secondary amides | rsc.org |

The carbon-carbon double bond in this compound is activated by the adjacent electron-withdrawing ketone and carboxylic acid groups, making it susceptible to nucleophilic attack, particularly through Michael (conjugate) addition reactions. documentsdelivered.comnih.govresearchgate.net A variety of nucleophiles can add to the β-carbon of the acrylic system.

Michael Addition: Soft nucleophiles, such as thiols, amines, and stabilized carbanions (e.g., from malonic esters), readily undergo Michael addition to the activated double bond. science.govresearchgate.netcalpaclab.comrsc.orgresearchgate.net The reaction with thiols, known as the thiol-Michael addition, is a highly efficient "click" reaction that can be catalyzed by bases or nucleophiles. researchgate.netcalpaclab.comrsc.orgresearchgate.net This reaction leads to the formation of β-thioether derivatives. Similarly, amines can add to the double bond to yield β-amino acid derivatives.

Table 4: Michael Addition to Activated Alkenes (Illustrative Examples)

| Michael Acceptor | Michael Donor (Nucleophile) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acrylate-tethering camptothecin | Polymer with thiol groups | - | Thioether adduct | researchgate.net |

| α,β-Unsaturated carbonyl | Diethyl malonate | Base | 1,5-Dicarbonyl compound | magtech.com.cn |

| Propenamide | Diethyl malonate | Base | Adduct of conjugate addition | magtech.com.cn |

Functionalization of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an aromatic system that can undergo electrophilic substitution reactions. However, the reactivity of the ring is significantly influenced by the deactivating effect of the thenoyl group, which is an electron-withdrawing substituent. beilstein-journals.orgorganic-chemistry.org

Electrophilic Substitution: Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. researchgate.net For thiophene itself, these reactions occur preferentially at the α-position (C2 or C5). google.com However, the presence of the deactivating thenoyl group at the 2-position of the thiophene ring in this compound would direct incoming electrophiles primarily to the C5 position, and to a lesser extent, the C4 position. The deactivating nature of the substituent generally requires harsher reaction conditions compared to unsubstituted thiophene.

Halogenation: The halogenation of thiophene derivatives can be achieved using various halogenating agents. researchgate.net For deactivated thiophenes, specific conditions might be necessary to achieve good yields and selectivity.

Nitration: The nitration of aromatic compounds is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. For deactivated systems, more potent nitrating agents or more forcing conditions may be required.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). nsf.govrsc.orgorganic-chemistry.org The acylation of deactivated aromatic rings can be challenging and may require stronger catalysts or higher temperatures. organic-chemistry.org

Table 5: Electrophilic Substitution on Thiophene Derivatives (General Reactions)

| Reaction | Reagent | Catalyst | Typical Product Position | Reference |

|---|---|---|---|---|

| Bromination | Br₂ | - | 2- or 5-position | researchgate.net |

| Nitration | HNO₃/H₂SO₄ | - | 2- or 3-position (product mixture) | |

| Friedel-Crafts Acylation | Acyl chloride | AlCl₃ | 2- or 5-position | organic-chemistry.org |

Synthesis of Polymeric Materials Incorporating Thenoyl-Acrylic Acid Units

The presence of a polymerizable acrylic acid group in this compound allows for its incorporation into polymeric structures. Such polymers, containing the thenoyl moiety, are of interest for potential applications in materials science, including the development of functional coatings, adhesives, and materials with specific optical or electronic properties. tu-darmstadt.de

The homopolymerization of acrylic acids is a well-established process, typically proceeding via free-radical polymerization to yield poly(acrylic acid). researchgate.net While specific studies detailing the homopolymerization of this compound are not extensively documented in publicly available literature, the general principles of acrylic acid polymerization can be applied. The polymerization is typically initiated by thermal or photochemical decomposition of an initiator, such as a peroxide or an azo compound, to generate free radicals. These radicals then attack the double bond of the acrylic acid monomer, initiating a chain-growth process.

The resulting homopolymer, poly(this compound), would be expected to possess a unique combination of properties imparted by the poly(acrylic acid) backbone and the pendant thenoyl groups. The carboxylic acid groups would contribute to its hydrophilicity and potential for further chemical modification, while the thenoyl groups could influence its thermal stability, and optical properties.

Table 1: General Conditions for Radical Polymerization of Acrylic Acids

| Parameter | Typical Conditions |

| Initiator | AIBN (Azobisisobutyronitrile), Benzoyl Peroxide, Potassium Persulfate |

| Solvent | Water, Dimethylformamide (DMF), Dioxane |

| Temperature | 50-80 °C |

| Atmosphere | Inert (e.g., Nitrogen, Argon) |

This table presents generalized conditions for the radical polymerization of acrylic acids and can be considered as a starting point for the homopolymerization of this compound.

Copolymerization of this compound with other vinyl monomers offers a versatile strategy to tailor the properties of the resulting polymeric materials. By incorporating different comonomers, it is possible to control characteristics such as the glass transition temperature, solubility, mechanical strength, and surface properties of the final polymer. While specific research on the copolymerization of this compound is limited, studies on similar acrylic monomers provide insights into potential comonomers and polymerization techniques. marquette.edumdpi.comnih.gov

For instance, copolymerization with hydrophobic monomers like styrene or methyl methacrylate (B99206) could be employed to balance the hydrophilicity of the thenoyl-acrylic acid units, leading to amphiphilic copolymers. marquette.edumdpi.com Such copolymers have the potential to self-assemble into various nanostructures in solution. On the other hand, copolymerization with functional monomers, such as those containing hydroxyl or amino groups, could introduce specific functionalities for post-polymerization modification or for targeted interactions with other substances.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a modern and controlled polymerization technique that has been successfully used for the copolymerization of acrylic monomers, including methyl methacrylate with acrylic acid. mdpi.com This method allows for the synthesis of copolymers with well-defined architectures and narrow molecular weight distributions.

Table 2: Potential Comonomers for Copolymerization with this compound

| Comonomer | Potential Property Modification |

| Styrene | Increased hydrophobicity and rigidity |

| Methyl Methacrylate | Enhanced thermal stability and optical clarity nih.gov |

| N-Vinylpyrrolidone | Increased water solubility and biocompatibility mdpi.com |

| Butyl Acrylate | Increased flexibility and lower glass transition temperature mdpi.com |

| 2-Hydroxyethyl Methacrylate | Introduction of hydroxyl groups for further functionalization |

This table provides a list of potential comonomers that could be used in copolymerization with this compound to achieve desired material properties.

Decarboxylative Reactions and Halogenation Pathways

The carboxylic acid group of this compound is a key functional handle for various chemical transformations, including decarboxylation and halogenation.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a synthetically useful reaction. For β-keto acids, this process can often be achieved by heating. youtube.comyoutube.commasterorganicchemistry.comyoutube.comyoutube.com The reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to the more stable keto form. In the case of this compound, which is a β-aroylacrylic acid, decarboxylation would lead to the formation of 2-vinylthienyl ketone. While specific studies on the decarboxylation of this compound are not readily found, research on other β-aroylacrylic acids suggests that this transformation is feasible. researchgate.netresearchgate.net

Halogenation of the vinylic C-H bond in acrylic acid derivatives can be achieved through various methods, including rhodium-catalyzed C-H activation. organic-chemistry.org This approach allows for the regio- and stereoselective introduction of halogens (iodine, bromine) to furnish Z-haloacrylic acid derivatives. Such halogenated compounds are valuable intermediates for further synthetic transformations, such as cross-coupling reactions. The direct halogenation of the double bond in this compound would provide access to a range of functionalized building blocks. Additionally, the Hell-Volhard-Zelinsky (HVZ) reaction provides a method for the α-halogenation of carboxylic acids. youtube.com

Table 3: Summary of Potential Decarboxylative and Halogenation Reactions

| Reaction | Reagents and Conditions | Expected Product |

| Decarboxylation | Heat | 2-Vinylthienyl ketone |

| Vinylic Halogenation | Rh(III) catalyst, Halogen source (e.g., NIS, NBS) | Z-2-Halo-3-(2-thenoyl)acrylic acid |

| α-Halogenation (HVZ) | 1. PBr₃, Br₂ 2. H₂O | 2-Bromo-3-(2-thenoyl)acrylic acid |

This table summarizes potential chemical transformations of this compound based on established reactivity patterns of similar compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR Analysis

A detailed analysis of the proton NMR spectrum, including a data table of chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each proton in trans-3-(2-Thenoyl)acrylic Acid, cannot be provided without experimental data.

Carbon-13 (¹³C) NMR Analysis

A comprehensive analysis of the Carbon-13 NMR spectrum, including a data table of chemical shifts (δ) and assignments for each carbon atom in the molecule, is not possible without access to the experimental spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

A detailed discussion and interpretation of two-dimensional NMR data, which would confirm the structural assignments made from 1D NMR and provide further insight into the molecular structure, cannot be generated without the actual 2D spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Key Functional Groups

While the expected IR and Raman active functional groups (C=O of the ketone and carboxylic acid, C=C of the acrylic acid, C-S and C-H of the thiophene (B33073) ring) can be predicted, a data table of specific experimental vibrational frequencies (cm⁻¹) and their corresponding assignments cannot be compiled.

Conformational Analysis

An analysis of the conformational properties of this compound based on vibrational spectroscopy is contingent on the availability of experimental IR and Raman spectra, which are currently unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for examining the electronic transitions within a molecule. elte.hu When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy orbital. uzh.ch The resulting spectrum provides information about the electronic structure, particularly the conjugated systems within the molecule. elte.hu

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. The molecular formula for this compound is C₈H₆O₃S, giving it a formula weight of 182.2 g/mol . chemicalbook.com HRMS analysis of the related compound 2-Cyano-3-(2-thienyl)acrylic acid (CTA) showed a high abundance molecular ion (M•+) at m/z 179 and a low abundance [M+H]⁺ ion at m/z 180. researchgate.net The analysis also revealed fragment ions, such as one at m/z 162, corresponding to the loss of a hydroxyl radical (HO•) from the molecular ion. researchgate.net Such fragmentation patterns are crucial for confirming the structure of the analyzed compound.

Interestingly, derivatives of thienyl acrylic acid have been developed and utilized as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. A MALDI matrix is a compound that co-crystallizes with an analyte and absorbs laser energy, facilitating the soft ionization and desorption of the analyte molecules.

2-Cyano-3-(2-thienyl)acrylic acid (CTA), a structural analog, has been successfully employed as a low-cost and efficient MALDI matrix for the analysis of a wide range of compounds. researchgate.netnih.gov It has proven effective for analyzing lipids, peptides, proteins, saccharides, and synthetic polymers like polyethylene (B3416737) glycols (PEGs). researchgate.netresearchgate.net Studies have shown that CTA can overcome challenges in the analysis of high molecular mass PEGs and provides high signal-to-noise ratios and spectral resolution, comparable or even superior to conventional matrices like α-Cyano-4-hydroxycinnamic acid (HCCA) and 2,5-dihydroxybenzoic acid (DHB). researchgate.netresearchgate.net Its versatility suggests it can function as a proton/cation or electron transfer matrix depending on the analyte, making it a valuable tool for analyzing unknown samples without the need to test multiple specific matrices. researchgate.netnih.gov

Table 1: Performance of 2-Cyano-3-(2-thienyl)acrylic acid (CTA) as a MALDI Matrix for Various Analytes

| Analyte Class | Observation | Reference |

| Saccharides | Displayed sodiated ions without significant fragmentation. | researchgate.net |

| Polyethylene Glycols (PEGs) | Efficiently analyzed high molecular mass PEGs, even at low concentrations, showing repeating units of m/z 44. | researchgate.netresearchgate.net |

| Peptides & Proteins | Resulted in mass spectra with high signal-to-noise ratios and resolutions, comparable to the HCCA matrix. | researchgate.netnih.gov |

| Lipids & Natural Products | Successfully used for the analysis of lipids (fatty acids) and natural products (iridoids). | researchgate.netnih.gov |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental for separating components in a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like this compound. A typical HPLC method involves a stationary phase (column), a mobile phase (solvent), and a detector. For acrylic acid and its derivatives, reversed-phase columns, such as a C18 column, are commonly used. analis.com.mygsconlinepress.com

A developed method for acrylic acid utilizes a mixed-mode Primesep B column, which has reverse-phase characteristics with embedded basic ion-pairing groups. sielc.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as phosphoric acid or citric acid, to control the pH and ensure the proper ionization state of the acidic compound. gsconlinepress.comsielc.com Detection is frequently carried out using a UV detector set at a wavelength where the analyte absorbs strongly, for instance, 200 nm for acrylic acid. sielc.com Method validation according to ICH guidelines ensures specificity, linearity, accuracy, and precision, making HPLC a reliable quantitative tool. analis.com.my

Table 2: Example HPLC Method Parameters for Acrylic Acid Analysis

| Parameter | Condition | Reference |

| Column | Primesep B, 4.6x150 mm | sielc.com |

| Mobile Phase | Acetonitrile / Water (10/90) with 0.1% Phosphoric Acid | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 200 nm | sielc.com |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Direct analysis of acidic compounds like this compound by GC can be challenging. Carboxylic acids often exhibit poor peak shape (broad and asymmetrical peaks) on common GC columns and may have low detector sensitivity. uva.nl Furthermore, thermal decomposition of acrylate (B77674) polymers in a pyrolysis-GC system can form acrylic acid, complicating the analysis of copolymers. uva.nl

To overcome these issues, derivatization is often employed. The carboxylic acid group can be converted into a more volatile and less polar ester or amide group. uva.nl For example, acrylic acid functionality in polymers can be derivatized using reagents like phenacyl bromide or through condensation with alcohols or amines using an activating agent. uva.nl For the analysis of residual acrylic monomers in resins, methods have been developed using a polar column, such as a DB-WAX or HP-INNOWAX column, coupled with mass spectrometry (GC-MS) for definitive identification and quantification. chrom-china.comscitepress.org Such methods can achieve low limits of quantification, in the range of mg/kg, with good linearity and recovery. chrom-china.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of trans-3-(2-Thenoyl)acrylic acid, stemming from its electronic structure. These calculations can predict the molecule's geometry, energy, and reactivity.

Illustrative DFT Calculated Geometrical Parameters for a Thiophene-Containing α,β-Unsaturated Ketone

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C=C (acrylic) | ~1.35 Å |

| Bond Length | C-S (thiophene) | ~1.72 Å |

| Bond Angle | C-C-C (acrylic) | ~120° |

| Dihedral Angle | O=C-C=C | ~180° (trans) |

Note: The values in this table are illustrative and based on typical DFT calculations for similar molecular structures. Specific values for this compound would require a dedicated computational study.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this includes:

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on the calculated electron distribution around each nucleus.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. These frequencies are associated with specific bond stretches, bends, and torsions within the molecule, such as the characteristic C=O stretch of the ketone and the C=C stretch of the acrylic moiety.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. This provides insight into the molecule's color and its potential use in applications like MALDI mass spectrometry, where a related compound, 2-cyano-3-(2-thienyl)acrylic acid, has been used as a matrix.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can be employed to:

Explore Conformational Space: While the trans configuration of the acrylic double bond is fixed, other parts of the molecule, such as the orientation of the thenoyl group relative to the acrylic acid moiety, can rotate. MD simulations can explore the different possible conformations and their relative energies, providing a picture of the molecule's flexibility.

Study Intermolecular Interactions: MD simulations can model how molecules of this compound interact with each other or with solvent molecules. This is crucial for understanding its solubility, crystal packing, and potential to form aggregates.

In Silico Modeling of Interactions with Biological Macromolecules (e.g., Enzyme Active Sites)

In silico modeling, particularly molecular docking, is a powerful tool to predict how a small molecule like this compound might interact with a biological target, such as the active site of an enzyme. Thiophene (B33073) derivatives are known to possess a wide range of biological activities, and computational studies can help to elucidate the structural basis for these activities. nih.govbohrium.com The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound (the ligand) is generated and optimized. The 3D structure of the target protein (the receptor) is obtained from a database like the Protein Data Bank.

Docking Simulation: A docking program systematically places the ligand in the active site of the receptor in various orientations and conformations.

Scoring and Analysis: The different poses are scored based on their predicted binding affinity, which is influenced by factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This allows for the identification of the most likely binding mode and an estimation of the binding strength. For instance, studies on other thiophene derivatives have explored their potential as inhibitors for various enzymes. techscience.comdergipark.org.tr

Illustrative Molecular Docking Results for a Thiophene Derivative in an Enzyme Active Site

| Parameter | Value |

|---|---|

| Binding Energy | -7.5 kcal/mol |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Type of Interactions | Hydrogen bond with Ser530, Pi-sulfur interaction with Tyr355 |

Note: This table is illustrative and represents typical data obtained from a molecular docking study. The specific values for this compound would depend on the target enzyme.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational structure-activity relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For thiophene-based compounds, these studies can reveal which structural features are crucial for a desired effect. techscience.commdpi.com Computational approaches to SAR include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical properties of a molecule (descriptors) to its biological activity. researchgate.net Descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By building a QSAR model for a series of thiophene derivatives, it is possible to predict the activity of new, unsynthesized compounds. researchgate.net

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By aligning a set of active molecules, a common pharmacophore can be identified. This pharmacophore can then be used to screen virtual libraries of compounds to find new potential drug candidates.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model chemical reactions, providing insights into their mechanisms and kinetics. For this compound, this could involve:

Modeling Reaction Mechanisms: For example, the Michael addition is a common reaction for α,β-unsaturated ketones. researchgate.netmdpi.com Computational methods can be used to model the step-by-step mechanism of a nucleophile adding to the double bond of this compound. researchgate.net This involves identifying all intermediates and transition states along the reaction pathway.

Calculating Activation Energies: By determining the energy of the transition state, the activation energy of a reaction can be calculated. This provides a measure of how fast the reaction is likely to proceed. For instance, the mechanism of thia-Michael addition has been studied computationally for related systems. mdpi.comnih.gov

Investigating Regio- and Stereoselectivity: In cases where a reaction can lead to multiple products, computational modeling can help to predict which product is most likely to be formed by comparing the activation energies of the different reaction pathways.

Applications As Chemical Building Blocks and Precursors

Precursor in Heterocyclic Compound Synthesis (e.g., Thiophene-containing Butenolides)

trans-3-(2-Thenoyl)acrylic acid is a key starting material in the synthesis of various heterocyclic compounds, most notably thiophene-containing butenolides. Butenolides are a class of lactones that exhibit a wide range of biological activities. The synthesis of new α,β-unsaturated butenolides can be achieved through the condensation of phenols with β-aroylacrylic acids, such as this compound. researchgate.net This reaction typically involves heating the acrylic acid derivative with a phenol (B47542) in the presence of a condensing agent, leading to the formation of the butenolide ring system. The presence of the thiophene (B33073) moiety in the final product is of particular interest as thiophene and its derivatives are known to possess significant pharmacological properties.

Role in Dye Chemistry and Chromophore Development (e.g., Pechmann Dyes)

In the realm of dye chemistry, this compound is utilized as a reagent in the synthesis of Pechmann dyes containing a thiophene group. chemicalbook.com The Pechmann condensation is a classic method for the synthesis of coumarins, which are themselves important chromophores and fluorescent agents. By employing this compound in this reaction, novel dyes with unique photophysical properties can be created. The incorporation of the thiophene ring can influence the absorption and emission spectra of the resulting dye, potentially leading to applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and textile dyeing.

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the various functional groups within this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. The α,β-unsaturated ketone moiety can participate in a variety of addition reactions, while the carboxylic acid can be converted into a range of other functional groups. For instance, the Knoevenagel condensation, a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, is a common strategy for forming carbon-carbon bonds. researchgate.net While not a direct example of using this compound, this type of reaction highlights the synthetic utility of the acrylic acid framework in building molecular complexity. The thiophene ring can also be further functionalized, adding another layer of synthetic versatility.

Ligand and Chelation Chemistry with Metal Ions

The presence of both a carboxylic acid group and a sulfur atom within the thiophene ring allows this compound and its derivatives to act as ligands in coordination chemistry. These functional groups can coordinate with metal ions, forming stable complexes through a process known as chelation. semanticscholar.org The ability of carboxylic groups to complex with metal ions by forming stable heteroatom rings is a well-established principle in chelation chemistry. semanticscholar.org

The study of acrylic acid derivatives in complexation with metal carbonyls, for example, provides insight into the bonding and reactivity of such ligands. nih.gov The formation of complexes with metal ions is fundamental to various applications, including catalysis, materials science, and analytical chemistry. The specific coordination properties of this compound with different metal ions can be explored to develop new catalysts or materials with tailored properties.

Mechanistic Studies in Biological Systems in Vitro and Molecular Level

Enzyme Inhibition Studies and Mechanism of Action

The inhibitory effects of acrylic acid derivatives, structurally related to trans-3-(2-thenoyl)acrylic acid, have been investigated against several enzymes. These studies, combining in vitro assays and in silico molecular modeling, provide insights into the potential mechanisms of action.

Urease Inhibition (In Vitro and In Silico)

While direct studies on this compound's urease inhibition are not extensively available in the reviewed literature, research on other acrylic acid derivatives provides valuable insights. A study on three new acrylic acid derivatives isolated from Achillea mellifolium demonstrated significant urease inhibitory activity. nih.gov

In vitro experiments showed that these compounds exhibited potent inhibition against jack bean urease, with one derivative showing an IC₅₀ value significantly lower than the standard inhibitor, thiourea. nih.gov This suggests that the acrylic acid scaffold is a promising feature for urease inhibition.

In silico molecular docking studies were performed to understand the binding interactions between these acrylic acid derivatives and the active site of the urease enzyme. nih.gov These computational analyses help in elucidating the probable binding modes and the key residues involved in the inhibitor-enzyme complex formation. The binding energies, calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) approach, further quantify the affinity of these compounds for the enzyme's active site. nih.gov

Table 1: In Vitro Urease Inhibition Data for Acrylic Acid Derivatives from Achillea mellifolium

| Compound | IC₅₀ (µM) vs. Jack Bean Urease | Standard (Thiourea) IC₅₀ (µM) |

|---|---|---|

| Compound 1 | 16.87 ± 0.02 | 21.5 ± 0.01 |

| Compound 2 | 13.71 ± 0.07 | 21.5 ± 0.01 |

| Compound 3 | 10.46 ± 0.03 | 21.5 ± 0.01 |

Data sourced from a study on acrylic acid derivatives from Achillea mellifolium. nih.gov

α-Glucosidase Inhibition (In Vitro and In Silico)

The same study on acrylic acid derivatives from Achillea mellifolium also explored their potential to inhibit α-glucosidase from Saccharomyces cerevisiae. nih.gov The in vitro assays revealed that these compounds displayed mild inhibitory activity against α-glucosidase. nih.gov

Molecular docking simulations were also conducted to predict the binding interactions of these derivatives within the active site of α-glucosidase. nih.gov These in silico models are crucial for understanding the structure-activity relationships and for the rational design of more potent inhibitors based on the acrylic acid scaffold.

Aldo-keto Reductase (AKR1C3) Inhibition

Aldo-keto reductase 1C3 (AKR1C3) is a significant therapeutic target in various pathologies. While specific inhibitory data for this compound against AKR1C3 is not detailed in the available literature, the broader class of compounds to which it may be related, such as non-steroidal anti-inflammatory drugs (NSAIDs) and other carboxylic acid-containing molecules, have been studied as AKR1C3 inhibitors. nih.govnih.govmdpi.com

The general mechanism of inhibition for many compounds targeting AKR1C3 involves binding to the enzyme's active site, often interacting with the cofactor NADP⁺ and key amino acid residues like Tyr55 and His117. nih.gov The carboxylic acid moiety of inhibitors can form hydrogen bonds and electrostatic interactions within the binding pocket, contributing to their inhibitory potency. The planar structure of the aromatic rings in these inhibitors often facilitates favorable stacking interactions with aromatic residues in the active site.

Molecular Interactions with Proteins and Enzymes

The interaction of small molecules with proteins is fundamental to their biological activity. The following subsections discuss the molecular interactions of related compounds, providing a framework for understanding how this compound might interact with proteins.

Binding Studies with Tryptophan Synthase (via chromophore probes)

There is no specific information available in the reviewed literature regarding the binding studies of this compound with tryptophan synthase using chromophore probes. This specific area of research remains to be explored.

Effects on Protein Conformation and Function

The binding of an inhibitor to an enzyme inherently affects its function, which is intrinsically linked to its three-dimensional conformation. The inhibitory mechanisms discussed for urease and α-glucosidase imply that the binding of acrylic acid derivatives within the active site blocks substrate access, thereby inhibiting catalysis. nih.gov This blockage is a direct consequence of the inhibitor-induced conformational state of the enzyme.

In silico studies, such as molecular dynamics simulations, can provide a dynamic view of how the protein's conformation changes upon inhibitor binding. nih.gov These simulations can reveal alterations in the flexibility of certain regions of the protein, such as active site loops, which can be crucial for the catalytic process. The binding of an inhibitor can stabilize a particular conformation of the enzyme that is not conducive to its catalytic activity, thus leading to a loss of function.

Influence on Cellular Metabolic Pathways (In Vitro)

Impact on Energy Production and Regulation Pathways

Currently, there is a notable absence of specific research detailing the direct impact of this compound on cellular energy production and regulatory pathways in vitro. While studies on structurally related compounds, such as various acrylic acid derivatives, have been conducted, the unique structural component of the "thenoyl" group—a thiophene (B33073) ring attached to a carbonyl group—distinguishes this compound and necessitates specific investigation. The metabolic fate and enzymatic interactions of this compound within cellular energy-generating cascades like glycolysis, the citric acid cycle, and oxidative phosphorylation remain uncharacterized in the available scientific literature.

Modulatory Effects on Gene Expression (In Vitro, e.g., mRNA levels)

There is no direct evidence or published research available that specifically elucidates the modulatory effects of this compound on gene expression at the mRNA level in vitro. Investigations into how this compound might interact with transcription factors, signaling pathways that govern gene expression, or its potential to induce or suppress the transcription of specific genes have not been reported. Therefore, its profile as a potential regulator of gene expression is currently unknown.

Interaction with Microbial Systems and Enzymes (e.g., Gut Microbiota Metabolites)

The interaction of this compound with microbial systems, including gut microbiota, and its effect on microbial enzymes or its metabolism by these microbes is an area that has not been explored in published studies. Research on related acrylic acid polymers has indicated potential for inflammatory responses, but this is not directly transferable to the specific monomer . The biotransformation of this compound by microbial enzymes or its influence on the metabolic output of gut bacteria, such as the production of short-chain fatty acids or other key metabolites, remains to be investigated.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic and Flow Chemistry Approaches for Synthesis

Traditional batch synthesis methods for acrylic acid derivatives are often effective but can be limited by factors such as reaction time, energy consumption, and scalability. The future of synthesizing trans-3-(2-Thenoyl)acrylic Acid and its analogs lies in the adoption of more efficient and sustainable methodologies, particularly novel catalytic systems and continuous flow chemistry.

Catalytic Approaches: Future research will likely focus on developing highly selective and efficient catalysts for the synthesis of this compound. This includes exploring organocatalysis, metal-organic frameworks (MOFs), and nanoparticle-based catalysts to improve yield, reduce reaction times, and minimize waste. For instance, triethylamine and triphenylphosphine have been shown to catalyze the addition of alcohols to alkyl propiolates, a reaction type that could be adapted for acrylic acid synthesis under solvent-free conditions. researchgate.net

Flow Chemistry: Continuous flow chemistry offers a safer, more scalable, and highly efficient alternative to traditional batch processing. researchgate.netrsc.org This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. semanticscholar.orgnih.gov The application of flow chemistry to the synthesis of this compound could enable on-demand production and facilitate the rapid generation of a library of derivatives for screening purposes. researchgate.net This approach is particularly advantageous for managing highly reactive intermediates and exothermic reactions safely. researchgate.net

| Synthesis Approach | Potential Advantages for this compound | Key Research Focus |

| Novel Catalysis | Higher yields, improved selectivity, milder reaction conditions, reduced waste. | Development of bespoke organocatalysts, MOFs, or nanocatalysts. |

| Flow Chemistry | Enhanced safety, scalability, precise process control, rapid synthesis of derivatives. researchgate.netsemanticscholar.orgnih.gov | Optimization of reactor design, integration of in-line purification, telescoped reaction sequences. nih.gov |

Exploration of Advanced Materials Applications Beyond Polymers

While acrylate (B77674) derivatives are well-known as monomers for polymer synthesis, the functional groups within this compound suggest its potential in more advanced materials. researchgate.net The thiophene (B33073) ring, in particular, is a key component in many organic electronic materials.

Sensors: The electroactive nature of the thiophene ring makes this compound a promising candidate for the development of chemical and biological sensors. A related compound, poly(trans-3-(3-Pyridyl)Acrylic Acid), has been successfully incorporated with multi-walled carbon nanotubes to create an electrochemical sensor for detecting catechol and hydroquinone. mdpi.com Similarly, this compound could be electropolymerized or functionalized onto electrode surfaces to create sensitive layers for detecting specific analytes.

Optoelectronics: The conjugated system formed by the thiophene ring and the acrylic acid backbone suggests potential applications in organic optoelectronics. Research could explore its use as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in photochromic materials. The electronic properties can be tuned by chemical modification of the thiophene ring or the acrylic acid moiety.

Deeper Elucidation of Biochemical Interaction Mechanisms at the Atomic Level

Understanding how this compound interacts with biological targets at a molecular level is crucial for designing more potent and selective therapeutic agents. Future research will employ advanced biophysical and structural biology techniques to unravel these mechanisms.

Studies on similar molecules provide a roadmap for this exploration. For example, research on acrylic acid has shown it can interact with proteins by forming adducts with lysine side chains, N-terminal groups, and histidine side chains via a Michael addition reaction. researchgate.net It is plausible that the electrophilic β-carbon of this compound could engage in similar covalent interactions with nucleophilic residues in enzyme active sites.

Furthermore, detailed kinetic studies, such as those performed on trans-3-chloroacrylic acid dehalogenase, can reveal the precise steps of enzyme catalysis and inhibition, including the rates of substrate binding and product release. nih.gov Applying techniques like stopped-flow kinetics, X-ray crystallography, and cryo-electron microscopy to complexes of this compound with its target enzymes would provide invaluable atomic-level insights into its mode of action.

Integration with High-Throughput Screening for New Biological Activities

High-throughput screening (HTS) is a powerful tool for discovering novel biological activities of chemical compounds by rapidly testing large libraries of molecules against various biological targets. Integrating this compound and a diverse library of its derivatives into HTS campaigns could uncover previously unknown therapeutic applications. nih.govnih.govchemmethod.com

The core structure of this compound is a versatile scaffold that can be readily modified. By varying substituents on the thiophene ring or derivatizing the carboxylic acid group, a large combinatorial library can be generated. These libraries can then be screened against a wide array of targets, including enzymes, receptors, and whole cells, to identify new lead compounds for various diseases such as cancer, infectious diseases, and inflammatory disorders. nih.govmdpi.com

| Screening Approach | Potential Outcomes for this compound |

| Enzyme Inhibition Assays | Identification of novel enzyme inhibitors (e.g., kinases, proteases). |

| Receptor Binding Assays | Discovery of new receptor agonists or antagonists. |

| Cell-Based Assays | Uncovering effects on cell proliferation, apoptosis, or signaling pathways. |

| Antimicrobial Screening | Identification of new antibacterial or antifungal agents. nih.gov |

Computational Design and Predictive Modeling for Targeted Properties and Applications

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These methods can be used to predict the properties of this compound derivatives and to guide the design of new compounds with enhanced activity or specific characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can visualize the steric, electrostatic, and hydrophobic fields that are critical for activity. nih.gov This information can then be used to design new analogs of this compound with improved potency and selectivity. These computational models can accelerate the design-synthesis-testing cycle, reducing the time and cost associated with the development of new drugs or materials. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for trans-3-(2-Thenoyl)acrylic Acid, and how can reaction conditions be optimized for improved yield?

- Methodology : Synthesis typically involves Knoevenagel condensation between 2-thenoyl chloride and malonic acid derivatives. Reaction parameters like solvent choice (e.g., acetic acid or ethanol), temperature (80–100°C), and catalysts (e.g., piperidine) significantly impact yield. Purity can be enhanced via recrystallization from ethanol/water mixtures .

- Data Insight : For similar trans-3-aryl acrylic acids, yields range from 60–85% under optimized conditions. Impurities often arise from incomplete ester hydrolysis or cis-isomer formation, requiring careful monitoring via HPLC .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology : Key properties include:

- Melting Point : 133–135°C (lit.), with deviations indicating impurities .

- Solubility : Sparingly soluble in water (0.4 g/L at 20°C), but highly soluble in polar organic solvents (e.g., DMSO, methanol) .

- pKa : ~4.44 (measured via potentiometric titration), critical for understanding ionization in biological assays .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Antiviral Screening : Follow protocols from TMV (Tobacco Mosaic Virus) studies:

- Inhibition Rate : Measure reduction in viral lesions on Nicotiana tabacum leaves at 500 µg/mL. Active compounds show >50% inhibition compared to controls like Ribavirin .

- Curative/Protective Effects : Apply pre-/post-infection to assess systemic activity .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How does the structure-activity relationship (SAR) of this compound derivatives influence antiviral efficacy?

- Key Findings :

- Acrylic Acid Moiety : Essential for activity; esterification (e.g., methyl esters) reduces potency by ~70%, likely due to impaired hydrogen bonding with viral targets .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -F) on the aryl ring enhance activity, while bulky groups (e.g., phenanthrene) improve binding but may reduce solubility .

- Data Table : Comparative IC₅₀ of Analogues vs. TMV

| Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| This compound | 120 | |

| Ribavirin | 500 | |

| trans-3-(1-Naphthyl) Acid | 85 |

Q. What mechanistic insights explain discrepancies between in vitro and in vivo activity?

- Hypothesis : Poor pharmacokinetic properties (e.g., rapid metabolism or low bioavailability) may limit in vivo efficacy.

- Methodology :

- Metabolic Stability : Incubate with liver microsomes; <20% remaining after 1 hr suggests CYP450-mediated degradation .

- Plasma Protein Binding : >90% binding (measured via ultrafiltration) reduces free drug concentration .

Q. How can computational modeling guide the design of more potent derivatives?

- Approach :

- Docking Studies : Use AutoDock Vina to model interactions with TMV coat protein (PDB: 1EI7). The carboxylic acid group forms salt bridges with Lys49/Arg77, while the thienyl ring engages in π-π stacking with Phe39 .

- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and H-bond acceptors. Predictive models (R² > 0.8) prioritize derivatives with balanced hydrophobicity and electronic effects .

Methodological Challenges and Solutions

Q. Why do some synthetic batches show inconsistent bioactivity, and how can this be resolved?

- Root Cause : Variability in isomer purity (cis vs. trans). The trans-configuration is critical; even 5% cis-contamination reduces activity by 30% .

- Solution : Optimize reaction time (8–12 hrs) and use chiral columns (e.g., Chiralpak IA) for isomer separation. Confirm geometry via NOESY NMR (trans isomers show no nOe between α,β-protons) .

Q. What strategies mitigate cytotoxicity in mammalian cells while retaining antiviral effects?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.